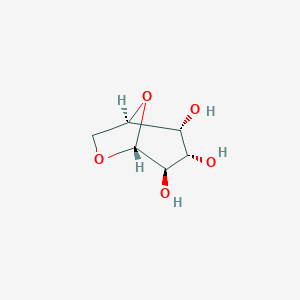

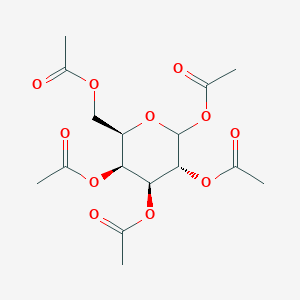

1,6-Anhydro-α-D-galactopyranose

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "1,6-Anhydro-alpha-D-galactopyranose" derivatives has been a subject of extensive study. For instance, Bochkov and Kalinevitch (1974) synthesized 3,6-anhydro-α-D-galactopyranose derivatives from 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-galactopyranosyl bromide through a series of reactions involving condensation and acetylation (Bochkov & Kalinevitch, 1974). Such methods highlight the complex pathways required to achieve the anhydro configuration in galactopyranose molecules.

Molecular Structure Analysis

The molecular structure of anhydro-galactopyranose derivatives has been extensively analyzed using techniques such as X-ray crystallography and NMR spectroscopy. Lamba et al. (1990) investigated the structure of neocarrabiose, a compound related to 3,6-anhydro-alpha-D-galactopyranose, providing insights into its solid-state and solution-phase conformations (Lamba et al., 1990).

Applications De Recherche Scientifique

Production de carraghénanes

Les carraghénanes sont des polysaccharides sulfatés isolés d'algues rouges marines qui partagent un squelette commun de D-galactose lié alternativement par des liaisons glycosidiques α(1,3) et β(1,4) . Elles sont classées en fonction du nombre et de la position des groupes esters sulfates et de la présence d'un cycle 3,6-anhydro dans le galactose α-lié .

Industrie alimentaire

En raison de leur biocompatibilité, de leurs caractéristiques physicochimiques exceptionnelles et de leurs capacités émulsifiantes, épaississantes, gélifiantes et stabilisantes, les carraghénanes ont trouvé plusieurs applications industrielles, en particulier dans l'industrie alimentaire .

Industries pharmaceutique et cosmétique

Les carraghénanes sont également utilisées dans les industries pharmaceutique et cosmétique en raison de leurs propriétés uniques .

Domaine biomédical

Les enzymes carraghénases, qui dégradent les carraghénanes, ont des applications liées au domaine biomédical, à la production de bioéthanol, à la prévention des efflorescences d'algues rouges, à l'obtention de protoplastes d'algues, etc .

Traceur chimique pour la combustion de la biomasse

Le 1,6-Anhydro-β-D-glucopyranose est utilisé comme traceur chimique pour la combustion de la biomasse .

Préparation de produits biologiquement importants

Le 1,6-Anhydro-β-D-glucopyranose est utilisé pour la préparation de produits biologiquement importants et structurellement divers tels que la rifamycine S, l'indanomycine, la thromboxane B2, la (+)-biotine, la tétrodotoxine, la quinone, les antibiotiques macrolides et les sucres modifiés .

Conversion du lévoglucosane

Le lévoglucosane (1,6-anhydro-β-D-glucopyranose) est un sucre anhydre qui se forme comme produit principal lors de la pyrolyse de la cellulose. Il peut être converti en différents produits chimiques à haute valeur ajoutée tels que la lévoglucosénone, le 5-hydroxyméthylfurfural et le styrène directement ou via un intermédiaire glucose par des procédés chimiques, catalytiques et biochimiques .

Activités hépatoprotectrices, anti-inflammatoires et anticancéreuses

Mécanisme D'action

Target of Action

The primary targets of 1,6-Anhydro-alpha-D-galactopyranose are carrageenases . These enzymes are produced by marine bacterial species and are responsible for the degradation of carrageenans, sulfated polysaccharides isolated from marine red algae .

Mode of Action

1,6-Anhydro-alpha-D-galactopyranose interacts with its targets, the carrageenases, through a process of hydrolysis . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans and produce a series of homologous even-numbered oligosaccharides .

Biochemical Pathways

The biochemical pathway affected by 1,6-Anhydro-alpha-D-galactopyranose involves the degradation of carrageenans . This process is facilitated by carrageenases, which cleave the glycosidic bond, and sulfatases, which catalyze the removal of sulfate groups . The end product of this pathway is a series of oligosaccharides with various biological and physiological activities .

Pharmacokinetics

It’s known that the compound is usually prepared through an acid-catalyzed intramolecular etherification reaction of galactose . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of 1,6-Anhydro-alpha-D-galactopyranose is the production of a series of homologous even-numbered oligosaccharides . These oligosaccharides have various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .

Action Environment

The action of 1,6-Anhydro-alpha-D-galactopyranose is influenced by environmental factors. For instance, the presence of an acid catalyst is necessary for the preparation of this compound . Additionally, the marine environment, which is the natural source of carrageenans and carrageenases, plays a crucial role in the action of this compound .

Safety and Hazards

Orientations Futures

Agar, derived from red algae, is a hydrophilic polysaccharide and is mainly comprised of 1,3-linked β-D-galactopyranose and 1,4-linked 3,6-anhydro-α-L-galactopyranose or agarobiose. As one typical renewable biopolymer, agar has been used in the design and development of biodegradable packaging films .

Propriétés

IUPAC Name |

(1R,2R,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-PHYPRBDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644-76-8 | |

| Record name | 1,6-Anhydro-beta-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid?

A1: The reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid (trifluoromethanesulfonic acid) leads to interesting rearrangement reactions. [] This strong acid can facilitate the opening of the anhydro bridge and promote further transformations within the molecule. These reactions are valuable for understanding carbohydrate reactivity and potentially synthesizing novel carbohydrate derivatives.

Q2: How does 1,6-anhydro-beta-D-galactopyranose contribute to the synthesis of polysaccharides?

A2: Research has demonstrated that a derivative of 1,6-anhydro-beta-D-galactopyranose can undergo ring-opening polymerization in a controlled manner. [] This process is driven by neighboring group participation and leads to the formation of (1→6)-β-D-galactopyranan. This finding highlights the potential of using modified 1,6-anhydro-beta-D-galactopyranose derivatives as building blocks for synthesizing well-defined polysaccharides with specific linkages.

Q3: How is 1,6-anhydro-beta-D-galactopyranose formed from D-galactose?

A3: 1,6-anhydro-beta-D-galactopyranose can be formed by treating D-galactose with acid. [] This reaction involves intramolecular dehydration, where the hydroxyl group on carbon 6 attacks the anomeric carbon (carbon 1), leading to the formation of the 1,6-anhydro bridge and the release of water. This reaction pathway highlights the potential for acid-catalyzed transformations in carbohydrate chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)